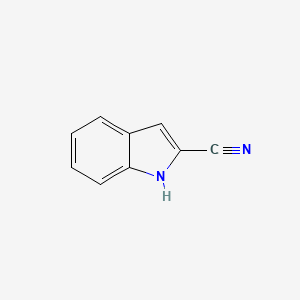

1H-indole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTITARLOCZPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396409 | |

| Record name | 1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36193-65-4 | |

| Record name | 1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indole-2-carbonitrile: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-indole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical structure, physicochemical and spectroscopic properties, established synthesis protocols, and its reactivity, with a focus on its application in the development of functionalized indole derivatives.

Chemical Structure and Identification

This compound, also commonly known as 2-cyanoindole, is an organic compound featuring an indole scaffold substituted with a nitrile group at the 2-position.[1] The indole ring system is a bicyclic structure consisting of a fused benzene and pyrrole ring.

Systematic Information:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 36193-65-4[1] |

| Molecular Formula | C₉H₆N₂[1] |

| SMILES | C1=CC=C2C(=C1)C=C(N2)C#N[1] |

| InChI | InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H[1] |

| InChIKey | CBTITARLOCZPDU-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 142.16 g/mol | PubChem[1] |

| Monoisotopic Mass | 142.053098200 Da | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Topological Polar Surface Area | 39.6 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 191 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | Assignment |

| ¹H NMR | CDCl₃ | 8.66 | bs | 1H, NH |

| 7.68 | dq, J = 8.1, 0.9 | 1H, Ar-H | ||

| 7.45–7.36 | m | 2H, Ar-H | ||

| 7.25–7.19 | m | 2H, Ar-H | ||

| ¹³C NMR | CDCl₃ | 137.1 | Cquat | |

| 126.3 | Ar-CH | |||

| 126.2 | Cquat | |||

| 122.1 | Ar-CH | |||

| 121.7 | Ar-CH | |||

| 114.6 | Cquat | |||

| 114.5 | Ar-CH | |||

| 112.0 | Ar-CH | |||

| 106.0 | Cquat |

Spectroscopic data corresponds to reported values.[2]

Synthesis Protocols

Several synthetic routes to this compound have been established. Below are detailed experimental protocols for common laboratory-scale preparations.

Synthesis from 1H-Indole-2-carboxamide

This method involves the dehydration of the corresponding amide using a dehydrating agent like phosphorus oxychloride.[3]

Experimental Protocol:

-

To a solution of 1H-indole-2-carboxamide (4.0 g, 25.0 mmol, 1.0 equiv.) in chloroform (75 mL), add phosphorus oxychloride (9.24 mL, 99.1 mmol, 4.0 equiv.) dropwise.

-

Stir the mixture under reflux for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the addition of a 25% aqueous NH₄OH solution (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using petroleum ether/ethyl acetate (80:20) as the eluent to yield this compound as a yellow solid (79% yield, 2.83 g).[3]

Synthesis via Iodination and Cyanation of Indole

This multi-step synthesis involves the initial iodination of the indole ring followed by a cyanation reaction. A general procedure for the synthesis of substituted indole-2-carbonitriles often starts with the appropriate indole precursor.[3]

Experimental Protocol for Iodination:

-

To a solution of this compound (2.0 g, 14.1 mmol, 1.0 equiv.) in DMF (10 mL), add KOH (0.79 g, 50.3 mmol, 3.6 equiv.) in small portions.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of iodine (3.57 g, 14.1 mmol, 1.0 equiv.) in DMF (3 mL) dropwise at 0 °C.

-

Stir the mixture for 4 hours at room temperature.

-

Pour the mixture into a mixture of water (600 mL) and saturated aqueous NH₄Cl (40 mL) and stir for 30 minutes.

-

Filter the precipitate on a Büchner funnel and dry under vacuum for 2 hours to obtain the 3-iodo-1H-indole-2-carbonitrile derivative.[3]

Chemical Reactivity and Applications

This compound is a versatile precursor for the synthesis of more complex, highly functionalized indole derivatives.[3][4] The 2-cyanoindole unit serves as a valuable building block for creating indole-fused polycycles and for introducing various substituents onto the indole core.[3]

Its reactivity at the N-H position of the indole and the potential for electrophilic substitution at the 3-position make it a key intermediate. Furthermore, it is extensively used in cross-coupling reactions.

Cross-Coupling Reactions

The 3-iodo derivative of this compound is a key substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of substituted indoles.[3][4]

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Coupling: Reaction with alkenes.

Biological Significance of the Indole Scaffold

The indole skeleton is a prominent structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[3] Indole derivatives exhibit a wide spectrum of biological activities, making them privileged scaffolds in drug discovery.[5][6][7] These activities include:

While specific biological activities for this compound itself are not extensively detailed in the cited literature, its role as a crucial intermediate allows for the synthesis of novel indole derivatives that are screened for a wide range of pharmacological effects. The development of new synthetic methodologies, such as the cross-coupling reactions described, is paramount for expanding the chemical space of potential drug candidates based on the indole core.[4]

References

- 1. This compound | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review Reports - Synthesis of New Highly Functionalized 1<i>H</i>-Indole-2-carbonitriles via Cross-Coupling Reactions | MDPI [mdpi.com]

- 5. rjpn.org [rjpn.org]

- 6. researchgate.net [researchgate.net]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. mdpi.com [mdpi.com]

1H-indole-2-carbonitrile CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-indole-2-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. This document details its chemical identifiers, experimental protocols for its synthesis, and insights into its biological significance, particularly in the context of anticancer research.

Core Chemical Identifiers

This compound is a foundational molecule for the development of a wide range of biologically active compounds. Its key identifiers are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 36193-65-4[1] |

| Molecular Formula | C₉H₆N₂[1] |

| Molecular Weight | 142.16 g/mol [1] |

| IUPAC Name | This compound[1] |

| PubChem CID | 3787599[1] |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C#N[1] |

| InChI | InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H[1] |

| InChIKey | CBTITARLOCZPDU-UHFFFAOYSA-N[1] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and effective protocol involves the dehydration of the corresponding amide.

Synthesis of this compound from 1H-Indole-2-carboxamide

This protocol details the synthesis of this compound from 1H-indole-2-carboxamide using a dehydrating agent such as phosphorus oxychloride.

Materials:

-

1H-Indole-2-carboxamide

-

Chloroform (CHCl₃)

-

Phosphorus oxychloride (POCl₃)

-

25% Ammonium hydroxide solution (NH₄OH)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of 1H-indole-2-carboxamide (4.0 g, 25.0 mmol, 1.0 equiv.) in chloroform (75 mL), add phosphorus oxychloride (9.24 mL, 99.1 mmol, 4.0 equiv.) dropwise.

-

Stir the mixture under reflux for 3 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding a 25% aqueous solution of ammonium hydroxide (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (80:20) as the eluent.

Expected Outcome: This procedure is expected to yield this compound as a yellow solid with a yield of approximately 79% (2.83 g).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the protocol above.

Biological Significance and Signaling Pathways

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively studied for their therapeutic potential, particularly as anticancer agents.[2][3][4] While this compound itself is a building block, its derivatives have been identified as potent inhibitors of key proteins involved in cancer cell survival.

A significant mechanism of action for many indole-based anticancer compounds is the inhibition of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Mcl-1.[5][6][7] These proteins are often overexpressed in cancer cells, enabling them to evade programmed cell death (apoptosis). By inhibiting these anti-apoptotic proteins, indole derivatives can restore the natural apoptotic process in cancer cells.

The diagram below illustrates the signaling pathway leading to apoptosis upon inhibition of Bcl-2/Mcl-1 by an indole-2-carbonitrile derivative.

This guide provides foundational information for researchers working with this compound and its derivatives. The provided protocols and pathway diagrams serve as a starting point for further investigation and drug development efforts in this promising area of medicinal chemistry.

References

- 1. This compound | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1 H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1H-indole-2-carbonitrile from Indole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1H-indole-2-carbonitrile, a valuable building block in medicinal chemistry, from its precursor, indole-2-carboxamide. This document details the necessary experimental protocols, comparative data on synthetic methodologies, and characterization of the compounds involved.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in a wide array of pharmacologically active compounds. The functionalization of the indole ring is a key strategy in the development of new therapeutic agents. This compound serves as a versatile intermediate, allowing for further chemical transformations at the nitrile group. The synthesis of this compound is most commonly achieved through the dehydration of indole-2-carboxamide. This guide will explore the established methods for this conversion, providing detailed procedures and comparative data to assist researchers in selecting the optimal synthetic route for their needs.

Synthesis of the Starting Material: Indole-2-carboxamide

The requisite starting material, indole-2-carboxamide, can be synthesized from the commercially available indole-2-carboxylic acid. The most common method involves the activation of the carboxylic acid followed by amidation.

Experimental Protocol: Synthesis of Indole-2-carboxamide

This protocol describes the synthesis of indole-2-carboxamide from indole-2-carboxylic acid via an acid chloride intermediate.

Reagents and Materials:

-

Indole-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia solution (25% in water)

-

Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware and work-up equipment

Procedure:

-

To a solution of indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of dimethylformamide.

-

Slowly add thionyl chloride (1.2 eq) to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in an appropriate solvent (e.g., THF or acetone).

-

Slowly add the acid chloride solution to a cooled (0 °C) concentrated ammonia solution.

-

Stir the mixture vigorously for 1-2 hours.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield indole-2-carboxamide.

Characterization Data for Indole-2-carboxamide

A comprehensive characterization of the starting material is crucial for ensuring the success of the subsequent dehydration step.

| Property | Data |

| Appearance | White to off-white solid |

| Melting Point | 274.6 °C[1] |

| IR (ν, cm⁻¹) | 3419 (indole NH), 3334 (amide NH), 1639 (C=O)[1] |

| ¹H NMR (DMSO-d₆) | δ 11.78 (s, 1H, indole NH), 10.34 (s, 1H, CONH), 7.84 (d, J = 8.8 Hz, 2H), 7.67 (d, J = 8.8 Hz, 1H), 7.46 (d, J = 8.0 Hz, 1H), 7.44-7.41 (m, 3H), 7.22 (t, J = 16.0 Hz, 1H), 7.06 (t, J = 14.8 Hz, 1H)[1] |

| ¹³C NMR (DMSO-d₆) | δ 160.5 (C=O), 143.9, 137.8, 137.5, 131.3, 130.6 (2C), 124.5, 122.3, 120.3, 119.7 (2C), 112.9, 105.1 |

Dehydration of Indole-2-carboxamide to this compound

The conversion of indole-2-carboxamide to this compound is a dehydration reaction. Several reagents are effective for this transformation, with phosphorus oxychloride (POCl₃) being a commonly employed and high-yielding option. Other reagents such as trifluoroacetic anhydride (TFAA), thionyl chloride (SOCl₂), and cyanuric chloride can also be utilized.

Experimental Protocol using Phosphorus Oxychloride (POCl₃)

This protocol provides a detailed procedure for the dehydration of indole-2-carboxamide using phosphorus oxychloride.[2]

Reagents and Materials:

-

Indole-2-carboxamide

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃)

-

Ammonium hydroxide solution (25%)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and work-up equipment

Procedure:

-

To a solution of indole-2-carboxamide (1.0 eq) in chloroform, add phosphorus oxychloride (4.0 eq) dropwise.[2]

-

Stir the mixture at reflux for 3 hours.[2]

-

Cool the reaction mixture to room temperature.[2]

-

Carefully quench the reaction by the slow addition of a 25% ammonium hydroxide aqueous solution.[2]

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).[2]

-

Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate 80:20) to afford this compound.[2]

Alternative Dehydration Methods

While phosphorus oxychloride is effective, other dehydrating agents can also be employed. Below is a summary of alternative reagents. Detailed experimental protocols for these specific reagents with indole-2-carboxamide are less commonly reported but can be adapted from general procedures for amide dehydration.

-

Trifluoroacetic Anhydride (TFAA): TFAA in the presence of a base like pyridine or triethylamine is a powerful dehydrating agent that often allows for mild reaction conditions.

-

Thionyl Chloride (SOCl₂): Similar to its use in forming the acid chloride, SOCl₂ can also effect the dehydration of the primary amide to the nitrile.

-

Cyanuric Chloride: This reagent, often used in combination with DMF, provides a mild and efficient method for amide dehydration.[3] A general procedure involves adding cyanuric chloride to a solution of the amide in DMF at 0 °C and then stirring at room temperature.

Comparative Data of Dehydration Methods

The choice of dehydration reagent can significantly impact the reaction yield and conditions. The following table summarizes the available quantitative data for the synthesis of this compound.

| Dehydrating Agent | Reaction Conditions | Yield (%) | Reference |

| Phosphorus Oxychloride (POCl₃) | Reflux in Chloroform, 3 hours | 79 | [2] |

| Trifluoroacetic Anhydride (TFAA) | Data not available for this specific substrate | - | - |

| Thionyl Chloride (SOCl₂) | Data not available for this specific substrate | - | - |

| Cyanuric Chloride | Data not available for this specific substrate | - | - |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

| Property | Data |

| Appearance | Yellow solid[2] |

| ¹H NMR (CDCl₃) | δ 8.66 (bs, 1H, NH), 7.68 (dq, J = 8.1, 0.9 Hz, 1H, Ar-H), 7.45–7.36 (m, 2H, Ar-H), 7.25–7.19 (m, 2H, Ar-H)[2] |

| ¹³C NMR (CDCl₃) | δ 137.1 (Cq), 126.3 (CH), 126.2 (Cq), 122.1 (CH), 121.7 (CH), 114.6 (Cq), 114.5 (CH), 112.0 (CH), 106.0 (Cq) |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key chemical transformation and a general experimental workflow for the synthesis of this compound.

Caption: Chemical conversion of indole-2-carboxamide to this compound.

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from indole-2-carboxamide is a straightforward and efficient transformation. The use of phosphorus oxychloride provides a high-yielding and reliable method. This guide has provided detailed experimental protocols for both the synthesis of the starting material and the final product, along with comprehensive characterization data. The inclusion of alternative dehydration methods and a visual representation of the workflow offers researchers a complete resource for the preparation of this important synthetic intermediate. This information is intended to facilitate the work of scientists in the field of medicinal chemistry and drug development, enabling the efficient synthesis of novel indole-based compounds.

References

Spectroscopic Profile of 1H-Indole-2-Carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-indole-2-carbonitrile, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

This compound is a versatile building block in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the development of new synthetic methodologies. This guide presents tabulated NMR and MS data, detailed experimental protocols for acquiring such data, and a visual representation of a general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.66 | br s | - | NH |

| 7.68 | dq | 8.1, 0.9 | Ar-H |

| 7.45–7.36 | m | - | Ar-H |

| 7.25–7.19 | m | - | Ar-H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 137.1 | C |

| 126.3 | CH |

| 126.2 | C |

| 122.1 | CH |

| 121.7 | CH |

| 114.6 | C |

| 114.5 | CH |

| 112.0 | CH |

| 106.0 | C |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Frequencies for Indole

| Wavenumber (cm⁻¹) | Vibration |

| 3406 | N-H stretch |

| 3049, 3022 | Aromatic C-H stretch |

| 1577, 1508 | Aromatic C=C stretch |

| 1456, 1616 | C-C (in-ring) stretch |

| 1352, 1336 | C-H bend |

| 744, 731, 609 | =C-H bend |

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound [2]

| Adduct | m/z |

| [M+H]⁺ | 143.06038 |

| [M+Na]⁺ | 165.04232 |

| [M-H]⁻ | 141.04582 |

| [M+NH₄]⁺ | 160.08692 |

| [M+K]⁺ | 181.01626 |

| [M]⁺ | 142.05255 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz for ¹H and 75 MHz for ¹³C).

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Multifaceted Biological Activities of 2-Cyanoindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a cyano group at the 2-position of the indole ring gives rise to 2-cyanoindole derivatives, a class of compounds demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and antiviral properties of these derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway diagrams.

Anticancer Activity

A significant body of research has focused on the potent anticancer activities of 2-cyanoindole derivatives against various human cancer cell lines.[1][2] Certain 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, for instance, have demonstrated excellent anti-tumor activity.[1][2] The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[3][4][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 2-cyanoindole derivatives against several human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives (compounds 10, 11, 14, 16, 17, 26, 27, 29, 30, 31) | A549, H460, HT-29, SMMC-7721 | Displayed excellent anti-tumor activity | [1] |

| 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide (7b) | MG-MID | GI50 = 3.903 | [6] |

| Hybrid 3-(6-phenylimidazo[2,1-b][7][8][9]thiadiazole-2-yl)-1H-indoles (60a) | SUIT-2, Panc-1 | 8.4, 9.8 | [10] |

| Hybrid 3-(6-phenylimidazo[2,1-b][7][8][9]thiadiazole-2-yl)-1H-indoles (60b) | SUIT-2 | 5.16 | [10] |

| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 | 0.83 ± 0.11 | [11] |

| Indole-based Bcl-2 Inhibitor (U2) | A549 | 0.73 ± 0.07 | [11] |

| Indole-based Bcl-2 Inhibitor (U2) | MDA-MB-231 | 5.22 ± 0.55 | [11] |

| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 | 1.17 ± 0.10 | [11] |

| Indole-based Bcl-2 Inhibitor (U3) | A549 | 2.98 ± 0.19 | [11] |

| Indole-based Bcl-2 Inhibitor (U3) | MDA-MB-231 | 4.07 ± 0.35 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxic effects of 2-cyanoindole derivatives on cancer cell lines.[3][5]

Materials:

-

Cancer cell lines (e.g., A549, H460, HT-29, SMMC-7721)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

2-Cyanoindole derivative compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the 2-cyanoindole derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.[5]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C in the dark.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete dissolution.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Signaling Pathway in Anticancer Activity

The anticancer activity of some indole derivatives is linked to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] NF-κB plays a crucial role in regulating cell proliferation, survival, and inflammation, and its aberrant activation is a hallmark of many cancers.[12]

Anti-inflammatory Activity

2-Cyanoindole derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action is often associated with the inhibition of pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway, which is also implicated in inflammation.[8][12][14]

Quantitative Anti-inflammatory Activity Data

The following table presents data on the anti-inflammatory activity of a representative 2-cyanoindole derivative.

| Compound | Assay | Result | Reference |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | NO production inhibition in RAW264.7 cells | IC50 = 10.992 µM | [15] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | IL-6 release inhibition in RAW264.7 cells | IC50 = 2.294 µM | [15] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | TNF-α release inhibition in RAW264.7 cells | IC50 = 12.901 µM | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.[16]

Materials:

-

Wistar rats

-

2-Cyanoindole derivative compounds

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize Wistar rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the 2-cyanoindole derivative or the standard drug orally or intraperitoneally to the test groups of rats. The control group receives the vehicle only.

-

Induction of Edema: After one hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of 2-cyanoindole derivatives are often mediated through the suppression of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[17]

Antimicrobial Activity

Several 2-cyanoindole derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains.[18][19] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.[20]

Quantitative Antimicrobial Activity Data

The following table summarizes the MIC values of some 2-cyanoindole and related derivatives against various microorganisms.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| (Cyano-NNO-azoxy)pyrazole derivative (7a) | Candida krusei | 0.25 | [18] |

| (Cyano-NNO-azoxy)pyrazole derivative (7a) | Candida glabrata | 0.5 | [18] |

| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | [19] |

| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | [19] |

| Indole-triazole derivative (3d) | Staphylococcus aureus | 3.125 | [19] |

| Indole-triazole derivative (3d) | MRSA | 3.125 | [19] |

| Synthetic indole derivative (SMJ-2) | Gram-positive bacteria (MRSA, MDR-Enterococcus) | 0.25 - 2 | [21] |

| Synthetic indole derivative (SMJ-4) | Gram-positive bacteria (MRSA, MDR-Enterococcus) | 0.25 - 16 | [21] |

| 3-Alkylidene-2-indolone derivative (Violacein) | Staphylococcus aureus | 6.25 µM | [22] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the MIC of an antimicrobial agent.[23][24][25]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Sterile 96-well microtiter plates

-

2-Cyanoindole derivative compounds

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of the 2-cyanoindole derivative in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial activity of 2-cyanoindole derivatives.

Antiviral Activity

The antiviral potential of 2-cyanoindole derivatives is an emerging area of research, with studies exploring their efficacy against various viruses, including influenza and human immunodeficiency virus (HIV).[26][27] The plaque reduction assay is a widely used method to quantify the ability of a compound to inhibit viral replication.[7][28][29]

Quantitative Antiviral Activity Data

The following table provides examples of the antiviral activity of indole derivatives.

| Compound/Derivative Class | Virus | Assay | Result | Reference |

| Cyanovirin-N (an antiviral protein) | Influenza virus | Plaque Reduction Assay | >1,000-fold reduction in viral titer | [27] |

| 5,6-dihydroxyindole carboxamide derivative II | HIV-1 integrase | - | IC50 = 1.4 µM | [30] |

Experimental Protocol: Plaque Reduction Assay

This protocol details the steps to evaluate the antiviral activity of 2-cyanoindole derivatives.[7][31]

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza)

-

Virus stock

-

6-well plates

-

2-Cyanoindole derivative compounds

-

Infection medium (e.g., serum-free DMEM)

-

Overlay medium (containing agarose or methylcellulose)

-

Crystal violet solution

-

Formalin solution (4%)

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and grow to a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the virus stock in infection medium.

-

Compound Treatment: Pre-treat the cell monolayers with various concentrations of the 2-cyanoindole derivative for 1 hour.

-

Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

-

Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing the respective compound concentration and agarose or methylcellulose to restrict virus spread.

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Plaque Visualization: Fix the cells with formalin and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

Logical Relationship in Antiviral Screening

The following diagram illustrates the logical flow of an in vitro antiviral screening campaign.

References

- 1. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 14. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 18. Synthesis and in vitro antimicrobial activities of new (cyano-NNO-azoxy)pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 26. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Potent Anti-Influenza Activity of Cyanovirin-N and Interactions with Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 29. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 30. mdpi.com [mdpi.com]

- 31. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Indole-2-carbonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Among its myriad derivatives, indole-2-carbonitrile and its analogues have garnered significant attention due to their versatile synthetic utility and diverse biological activities. The introduction of a nitrile group at the 2-position of the indole ring provides a unique electronic profile and a valuable chemical handle for further molecular elaboration, making these compounds attractive scaffolds in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of indole-2-carbonitrile compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

I. Historical Perspective and Key Synthetic Milestones

While the precise first synthesis of the parent indole-2-carbonitrile is not prominently documented in easily accessible historical records, its conceptual origins can be traced back to the classical era of indole chemistry. The development of robust methods for the synthesis of the indole core itself, such as the Fischer, Bischler, and Madelung syntheses, laid the groundwork for the exploration of a wide range of substituted indoles.

A pivotal and historically significant route that provides access to the direct precursors of indole-2-carbonitriles is the Reissert Indole Synthesis , first reported by Arnold Reissert in 1897.[1] This reaction, involving the condensation of an o-nitrotoluene with diethyl oxalate followed by reductive cyclization, yields indole-2-carboxylic acids.[1] The conversion of a carboxylic acid to a nitrile is a fundamental transformation in organic synthesis, typically proceeding through the corresponding primary amide followed by dehydration. This establishes a clear and early synthetic pathway to the indole-2-carbonitrile scaffold.

From Reissert's Precursor to Indole-2-carbonitrile: A Logical Progression

The conversion of indole-2-carboxylic acid, the product of the Reissert synthesis, to indole-2-carbonitrile can be achieved via a two-step sequence: amidation followed by dehydration. This well-established chemical transformation provides a historical basis for the synthesis of indole-2-carbonitriles.

In the modern era, the focus has shifted towards more efficient and versatile methods for the synthesis and functionalization of the indole-2-carbonitrile core. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of highly substituted and complex indole derivatives.[2] Reactions such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings allow for the introduction of a wide variety of substituents at various positions of the indole ring, starting from appropriately halogenated indole-2-carbonitrile precursors.[2]

II. Key Experimental Protocols

A. Classical Approach: Reissert Synthesis of Indole-2-Carboxylic Acid

This protocol is based on the classical Reissert indole synthesis, which yields the direct precursor to indole-2-carbonitrile.

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

To this solution, add o-nitrotoluene.

-

Add diethyl oxalate dropwise to the reaction mixture with stirring.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into a mixture of ice and water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the ethyl o-nitrophenylpyruvate.

-

Filter the precipitate, wash with cold water, and dry.

Step 2: Reductive Cyclization to Indole-2-Carboxylic Acid

-

Suspend the ethyl o-nitrophenylpyruvate in a mixture of glacial acetic acid and water.

-

Add zinc dust portion-wise to the stirred suspension. The reaction is exothermic and may require external cooling to maintain a moderate temperature.

-

After the addition of zinc is complete, continue stirring until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove excess zinc and inorganic salts.

-

Cool the filtrate in an ice bath to crystallize the indole-2-carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

B. Modern Approach: Synthesis of Substituted Indole-2-carbonitriles via Sonogashira Coupling

This protocol describes a modern method for the functionalization of a pre-existing indole-2-carbonitrile scaffold.

General Procedure for Sonogashira Cross-Coupling

-

To a solution of 1-benzyl-3-iodo-1H-indole-2-carbonitrile in a suitable solvent (e.g., THF or DMF) in a Schlenk tube, add the terminal alkyne (1.2 equivalents).

-

Add Pd(PPh₃)₂Cl₂ (0.1 equivalents) and CuI (0.1 equivalents) to the mixture.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add triethylamine (3.0 equivalents) via syringe and stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-indole-2-carbonitrile derivative.[2]

III. Biological Activities and Quantitative Data

Indole-2-carbonitrile derivatives have been investigated for a wide range of biological activities, with a significant focus on their potential as anticancer agents. The nitrile group can act as a hydrogen bond acceptor and participate in other non-covalent interactions with biological targets, while the indole scaffold itself is a well-known pharmacophore that can mimic the side chain of tryptophan and interact with various protein targets.

A. Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of indole-2-carbonitrile and related derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Indole-2-carboxamide Derivatives | MCF-7 (Breast Cancer) | 2.16 - 21.43 | [3] |

| MDA-MB-231 (Breast Cancer) | 8.33 - 61.61 | [3] | |

| Indole-acrylonitrile Derivatives | NCI-H522 (Non-small cell lung cancer) | 0.0244 - 5.06 | [4] |

| HL-60(TB) (Leukemia) | 0.0866 - 0.938 | [4] | |

| Indole-2-carboxylic Acid Derivatives | HepG2 (Liver Cancer) | 3.5 | [5] |

B. Enzyme Inhibition

Indole-2-carbonitrile derivatives have been shown to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

| Compound Type | Enzyme Target | IC₅₀ (µM) | Reference |

| Indole-2-carboxylic Acid Derivatives | HIV-1 Integrase | 0.13 | [6] |

| Indole-2-carboxamide Derivatives | PI3Kα | 15 - 19 | [7] |

| Indole-2-carboxamide Derivatives | EGFR | 15 - 19 | [7] |

IV. Mechanism of Action and Signaling Pathways

The anticancer activity of many indole derivatives is attributed to their ability to interfere with crucial cellular signaling pathways that regulate cell growth, proliferation, and survival. While specific signaling pathways for indole-2-carbonitrile compounds are still under active investigation, the broader class of indole derivatives is known to modulate several key pathways, including the PI3K/Akt/mTOR and EGFR signaling cascades.

A. The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a key strategy in anticancer drug development. Indole derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis and cell cycle arrest.

B. The EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, making it a prime target for cancer therapy. Certain indole derivatives have been developed as EGFR inhibitors.

V. Conclusion and Future Directions

The journey of indole-2-carbonitrile compounds from their conceptual origins in classical indole chemistry to their current status as promising scaffolds in modern drug discovery is a testament to the enduring importance of the indole nucleus. The historical synthetic routes, while foundational, have given way to more sophisticated and versatile methodologies that allow for the precise and efficient construction of complex molecular architectures. The demonstrated biological activities, particularly in the realm of oncology, underscore the therapeutic potential of this class of compounds.

Future research in this area will likely focus on several key aspects. The continued development of novel and efficient synthetic methods will be crucial for accessing a wider diversity of indole-2-carbonitrile derivatives. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be essential for rational drug design and the development of more potent and selective therapeutic agents. Furthermore, the exploration of indole-2-carbonitriles in other therapeutic areas beyond cancer is a promising avenue for future investigation. The unique chemical properties and biological activities of the indole-2-carbonitrile scaffold ensure that it will remain a fertile ground for discovery and innovation in the years to come.

References

- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecules | Free Full-Text | Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]

A Comprehensive Technical Guide to 1H-Indole-2-carbonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical scaffolds is paramount. The indole nucleus, a prevalent motif in numerous natural products and pharmacologically active compounds, continues to be a focal point of medicinal chemistry.[1][2] This guide provides an in-depth technical overview of 1H-indole-2-carbonitrile, a significant derivative within the indole family.

Nomenclature and Chemical Identity

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

| Identifier Type | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 36193-65-4[3] |

| Molecular Formula | C₉H₆N₂[3] |

| InChI | InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H[3] |

| InChIKey | CBTITARLOCZPDU-UHFFFAOYSA-N[3] |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C#N |

| Synonyms | 2-Cyanoindole, Indole-2-carbonitrile[3][4] |

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of this compound is provided below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 142.16 g/mol | PubChem[3] |

| Monoisotopic Mass | 142.053 Da | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich[5] |

| Purity | 97% | Sigma-Aldrich[5] |

| Storage Temperature | Room temperature, under inert atmosphere | Sigma-Aldrich[5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale synthesis involves the dehydration of the corresponding amide.

General Procedure for the Synthesis of this compound from 1H-Indole-2-carboxamide

This protocol is adapted from a general method for nitrile synthesis.

Materials and Reagents:

-

1H-Indole-2-carboxamide

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃)

-

25% Ammonium hydroxide (NH₄OH) aqueous solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of 1H-indole-2-carboxamide (1.0 equivalent) in chloroform, add phosphorus oxychloride (4.0 equivalents) dropwise.

-

Stir the mixture under reflux for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding a 25% aqueous solution of ammonium hydroxide.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 80:20) as the eluent to yield this compound as a yellow solid.[4]

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃): δ = 8.66 (bs, 1H, NH), 7.68 (dq, J = 8.1 Hz, 0.9 Hz, 1H, Ar-H), 7.45–7.36 (m, 2H, Ar-H), 7.25–7.19 (m, 2H, Ar-H) ppm.[4]

-

¹³C NMR (75 MHz, CDCl₃): δ = 137.1 (Cquat), 126.3 (Ar-CH), 126.2 (Cquat), 122.1 (Ar-CH), 121.7 (Ar-CH), 114.6 (Cquat), 114.5 (Ar-CH), 112.0 (Ar-CH), 106.0 (Cquat) ppm.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Biological and Pharmacological Context

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, alkaloids, and pharmaceuticals with a wide array of biological activities.[1] Derivatives of indole are known to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and other pharmacological properties.[2][6]

The 2-cyanoindole unit, in particular, is a valuable building block in the synthesis of more complex heterocyclic systems and has been identified in molecules with antagonist activity, for instance, at adrenergic receptors.[7] While specific signaling pathways directly modulated by this compound are not extensively detailed in publicly available literature, its utility as a synthetic intermediate suggests its incorporation into novel drug candidates targeting a variety of biological pathways is an active area of research.

Safety Information

Based on available data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-characterized indole derivative with significant applications in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the nitrile group make it a valuable precursor for the development of novel, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers leveraging this important scaffold in their drug discovery and development endeavors.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 36193-65-4 [sigmaaldrich.com]

- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Stability and Storage of 1H-Indole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for 1H-indole-2-carbonitrile. It includes detailed experimental protocols for assessing its stability under various stress conditions, crucial for its handling, formulation development, and regulatory compliance.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Understanding its stability is paramount for ensuring its quality, purity, and performance in research and development. The indole scaffold, while versatile, is susceptible to degradation under certain environmental conditions. This document outlines the key factors influencing the stability of this compound and provides methodologies for its systematic evaluation.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. Based on information for this compound and related indole derivatives, the following conditions are recommended:

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation[1].

-

Temperature: For long-term storage, refrigeration at 2-8°C is advisable[2]. For short-term use, room temperature storage is acceptable[1].

-

Light: Protect from light by using amber vials or by storing in a dark place to prevent photodegradation[3][4].

-

Moisture: Keep in a dry, well-ventilated area to avoid hydrolysis and other moisture-related degradation[2]. Containers should be kept tightly closed[2][5].

Stability Profile and Degradation Pathways

The stability of the indole ring is influenced by pH, oxygen, light, and temperature[4][6]. While specific quantitative data for this compound is not extensively documented in publicly available literature, the general degradation pathways for indole derivatives can be anticipated.

Key Factors Influencing Stability:

-

pH: The indole nucleus is generally most stable in neutral to slightly basic conditions (pH 7-8.5)[4]. Strong acidic conditions can lead to protonation, primarily at the C3 position, which may initiate polymerization or other side reactions[4][6].

-

Oxidation: The electron-rich pyrrole ring of the indole moiety is susceptible to oxidation from atmospheric oxygen, which can be accelerated by heat and light[4]. This can lead to the formation of oxindole derivatives[4][6].

-

Photodegradation: Exposure to UV and ambient light can trigger degradation[4][6].

-

Thermal Stress: Elevated temperatures can lead to decomposition[4].

The following diagram illustrates the potential degradation pathways for the indole core of this compound.

Caption: Potential degradation pathways of the indole core.

Experimental Protocols for Stability Assessment

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods[5][7]. The following are generalized protocols that can be adapted for this compound. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[8].

The following diagram outlines a general workflow for conducting a forced degradation study.

Caption: Experimental workflow for a forced degradation study.

4.1. Preparation of Stock Solution

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol[1].

4.2. Stress Conditions

4.2.1. Acidic Hydrolysis

-

To a portion of the stock solution, add an equal volume of a suitable acid (e.g., 0.1 M HCl).

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis.

4.2.2. Basic Hydrolysis

-

To a portion of the stock solution, add an equal volume of a suitable base (e.g., 0.1 M NaOH).

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at appropriate time intervals.

-

Neutralize the aliquots with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.

4.2.3. Oxidative Degradation

-

To a portion of the stock solution, add an equal volume of an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature, protected from light.

-

Withdraw aliquots at appropriate time intervals.

-

If necessary, quench the reaction (e.g., by dilution) before analysis.

4.2.4. Thermal Degradation

-

Store the solid compound and a solution of the compound in a stability chamber at an elevated temperature (e.g., 80°C).

-

Sample at various time points (e.g., 1, 3, 7 days).

4.2.5. Photolytic Degradation

-

Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

Maintain a control sample in the dark at the same temperature.

-

Sample at appropriate time intervals.

4.3. Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used to separate the parent compound from any degradation products.

-

Detection: UV detection at a wavelength where the indole chromophore has significant absorbance (e.g., around 220 nm and 280 nm) is common[1].

-

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is highly recommended for the identification and structural elucidation of degradation products[1].

Summary of Stability Testing Conditions

The following table summarizes the recommended conditions for forced degradation studies of this compound.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 7 days |

| Thermal (Dry Heat) | N/A | 80°C | Up to 7 days |

| Thermal (Solution) | In suitable solvent | 80°C | Up to 7 days |

| Photolytic | ICH Q1B compliant light source | As per chamber | As per guidelines |

Conclusion

While this compound is a stable compound under proper storage conditions, it is susceptible to degradation by acid, base, oxidation, light, and heat. The information and protocols provided in this guide are intended to assist researchers in the proper handling, storage, and stability assessment of this important molecule. It is recommended that forced degradation studies be performed to understand its specific degradation profile and to develop robust, stability-indicating analytical methods for its quality control.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1H-Indole-2-carbonitrile Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-indole-2-carbonitrile scaffold is a valuable structural motif in medicinal chemistry and materials science. The cyano group at the C2 position serves as a versatile synthetic handle for further functionalization. Palladium-catalyzed cross-coupling and C-H functionalization reactions have emerged as powerful and efficient methods for the synthesis of these derivatives, offering significant advantages over traditional synthetic routes. This document provides detailed application notes and experimental protocols for three prominent palladium-catalyzed methods for the synthesis of this compound derivatives.

Method 1: Direct C-H Cyanation of Indoles

This method facilitates the direct introduction of a cyano group onto the indole ring, representing a highly atom-economical approach. The reaction typically employs a palladium catalyst and a non-toxic cyanide source, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

General Reaction Scheme:

Data Presentation:

| Entry | Indole Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-Methylindole | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ (3.0 equiv) | DMSO | 130 | 12-24 | 75 | [1] |

| 2 | 1,2-Dimethylindole | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ (3.0 equiv) | DMSO | 130 | 12-24 | 85 | |

| 3 | Indole | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ (3.0 equiv) | DMSO | 130 | 12-24 | 68 | [1] |

| 4 | 5-Bromo-N-methylindole | Pd(OAc)₂ (10 mol%) | Cu(OAc)₂ (3.0 equiv) | DMSO | 130 | 12-24 | 72 |

Experimental Protocol:

Materials:

-

Indole substrate (0.45 mmol, 1.0 equiv)

-

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.225 mmol, 0.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.045 mmol, 10 mol%)

-

Copper(II) acetate (Cu(OAc)₂) (1.35 mmol, 3.0 equiv)

-

Potassium acetate (KOAc) (0.90 mmol, 2.0 equiv) (for N-H indoles)

-

Dry Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

-

To a sealable reaction tube, add the indole substrate, potassium hexacyanoferrate(II), palladium(II) acetate, and copper(II) acetate.[1]

-

For N-H indoles, add potassium acetate.[1]

-

Add dry DMSO to the reaction tube.

-

Seal the reaction tube and place it in a preheated oil bath at 130 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Visualization:

Caption: Workflow for direct C-H cyanation of indoles.

Method 2: Synthesis from 2-gem-Dihalovinylanilines

This protocol describes an efficient palladium(0)-catalyzed synthesis of 2-cyanoindoles from readily available 2-gem-dihalovinylanilines.[2][3][4] This method is notable for its use of a robust catalyst system and minimization of cyanide concentration in the reaction phase.[2][3]

General Reaction Scheme:

Data Presentation:

| Entry | 2-gem-Dihalovinylaniline Substrate | Catalyst System | Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | N-Methyl-2-(2,2-dibromovinyl)aniline | Pd(tBu₃P)₂ (5 mol%) | Zn(TFA)₂ (10 mol%) | K₃PO₄ (2 equiv) | PhMe-DMA | 110 | 74 | [3] |

| 2 | 2-(2,2-Dibromovinyl)aniline | Pd(tBu₃P)₂ (5 mol%) | Zn(TFA)₂ (10 mol%) | K₃PO₄ (2 equiv) | PhMe-DMA | 110 | 65 | [3] |

| 3 | 4-Methoxy-2-(2,2-dibromovinyl)aniline | Pd(tBu₃P)₂ (5 mol%) | Zn(TFA)₂ (10 mol%) | K₃PO₄ (2 equiv) | PhMe-DMA | 110 | 71 | [3] |

| 4 | 4-Fluoro-N-methyl-2-(2,2-dibromovinyl)aniline | Pd(tBu₃P)₂ (5 mol%) | Zn(TFA)₂ (10 mol%) | K₃PO₄ (2 equiv) | PhMe-DMA | 110 | 68 | [3] |

Experimental Protocol:

Materials:

-

2-gem-Dihalovinylaniline substrate (1.0 equiv)

-

Zinc cyanide (Zn(CN)₂) (0.55 equiv)

-

Pd(tBu₃P)₂ (5 mol%)

-

Zinc trifluoroacetate (Zn(TFA)₂) (10 mol%)

-

Potassium phosphate (K₃PO₄) (2 equiv)

-

Toluene (PhMe) and Dimethylacetamide (DMA) solvent mixture

-

Argon atmosphere

Procedure:

-

In an oven-dried Schlenk tube under an argon atmosphere, combine the 2-gem-dihalovinylaniline substrate, Zn(CN)₂, Pd(tBu₃P)₂, Zn(TFA)₂, and K₃PO₄.[3]

-

Add the PhMe-DMA solvent mixture via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the this compound product.

Visualization:

Caption: Catalytic cycle for synthesis from 2-gem-dihalovinylanilines.

Method 3: Sonogashira Coupling and Cyclization Cascade

This versatile method allows for the synthesis of polysubstituted 1H-indole-2-carbonitriles through a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[5][6] This approach offers a high degree of flexibility in introducing various substituents onto the indole core.

General Reaction Scheme:

Data Presentation:

| Entry | Aryl Iodide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%) | Et₃N (3 equiv) | DMF | 80 | 90 | [5][6] |

| 2 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%) | Et₃N (3 equiv) | DMF | 80 | 85 | [5][6] |

| 3 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 1-Ethynyl-4-fluorobenzene | PdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%) | Et₃N (3 equiv) | DMF | 80 | 88 | [5][6] |

| 4 | 1-(But-2-ynyl)-1H-indole-2-carbonitrile | Iodobenzene | PdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%) | Et₃N (3 equiv) | DMF | 80 | 90 | [5][6] |

Experimental Protocol:

Materials:

-

Substituted iodoaniline or iodoindole (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (10 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (Et₃N) (3 equiv)

-

Dimethylformamide (DMF)

Procedure:

-

To a reaction flask, add the substituted iodoaniline/iodoindole, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add DMF, triethylamine, and the terminal alkyne via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C).

-

Stir for the required time, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the desired polysubstituted this compound.

Visualization:

Caption: Logical flow for Sonogashira coupling and cyclization.

References

- 1. benchchem.com [benchchem.com]

- 2. Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sonogashira Cross-Coupling Reactions Using 3-iodo-1H-indole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction utilizing 3-iodo-1H-indole-2-carbonitrile and its derivatives. The indole scaffold is a significant structural motif in numerous biologically active compounds, and the introduction of an alkynyl group at the 3-position via Sonogashira coupling provides a powerful method for generating novel chemical entities for drug discovery and development.